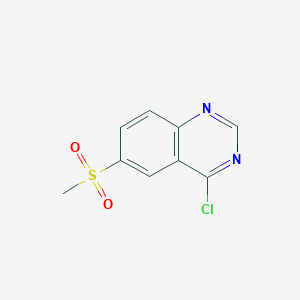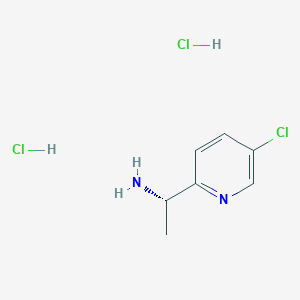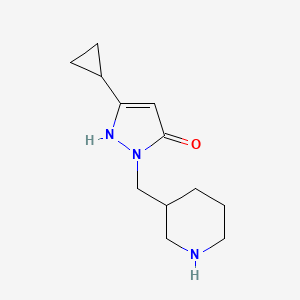
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, also known as CPPMP, is a recently discovered pyrazole derivative that has been studied for its potential applications in scientific research. CPPMP is a cyclopropyl-substituted piperidine-3-ylmethyl pyrazole, and is a member of the pyrazole family of heterocyclic compounds. Pyrazoles are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms, and CPPMP is an example of a pyrazole derivative containing a cyclopropyl substituent. CPPMP has a variety of potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Summary of the Application
The compound “3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol” could potentially be used as an Autotaxin inhibitor . Autotaxin (ATX) is a secreted glycoprotein with phosphodiesterase (PDE) activity and is a member of the extracellular pyrophosphatase/phosphodiesterase (ENPP) family . Overexpression of ATX has been linked to various diseases, including cancer .
Application in Cancer Treatment
Summary of the Application
The compound could potentially be used as an inhibitor or modulator of Pim-1 and/or Pim-2, and/or Pim-3 protein kinase activity or enzyme function . Pim proteins are constitutively active and are over-expressed in a subset of human cancers, many of hematological origin .
Application in Synthesis of Novel Derivatives
Summary of the Application
The compound could potentially be used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have been found to suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .
Methods of Application or Experimental Procedures
The compound could be used in several step reactions of substitution, click reaction, and addition reaction to synthesize these novel derivatives .
Results or Outcomes
Some of the synthesized compounds have shown inhibitory activity, with the inhibitory activity of one of the compounds reaching a beneficial level .
Application in Protein Degradation Technology
Summary of the Application
The compound could potentially be used in the development of small-molecule inhibitors that degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .
Methods of Application or Experimental Procedures
The compound could be used in the production of PROTAC (PROteolysis TArgeting Chimeras), where it recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Application in Treatment of Diseases with Autotaxin Overexpression
Summary of the Application
The compound could potentially be used as an Autotaxin inhibitor . Autotaxin is a secreted enzyme, and its excessive activation has been shown to be closely related to the pathogenesis of various diseases .
Application in Treatment of Diseases with Pim Kinase Overexpression
Summary of the Application
The compound could potentially be used as an inhibitor or modulator of Pim-1 and/or Pim-2, and/or Pim-3 protein kinase activity or enzyme function . Pim proteins are constitutively active and are over-expressed in a subset of human cancers, many of hematological origin .
Propriétés
IUPAC Name |
5-cyclopropyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-6-11(10-3-4-10)14-15(12)8-9-2-1-5-13-7-9/h6,9-10,13-14H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXINHXJDFOSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



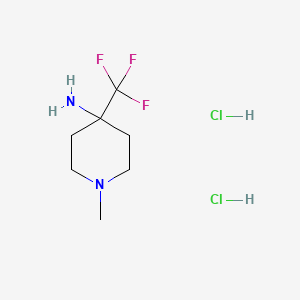
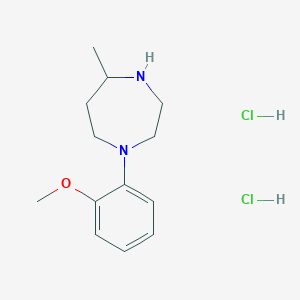
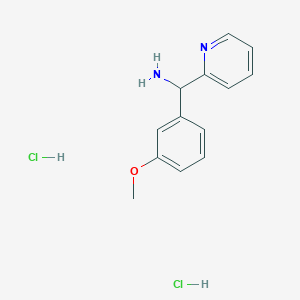
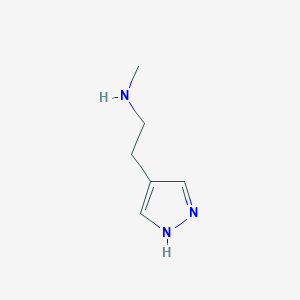
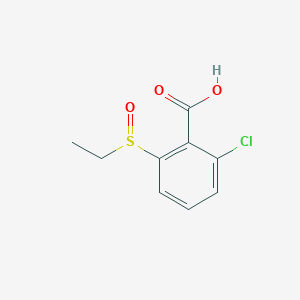
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
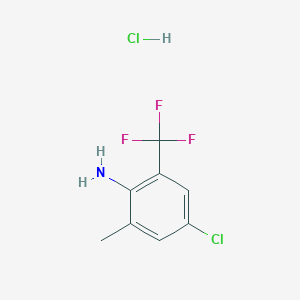
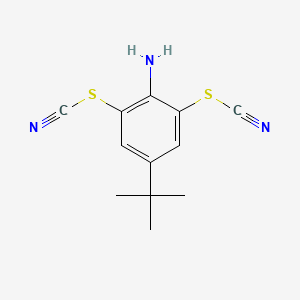
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)
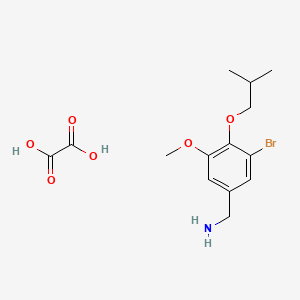
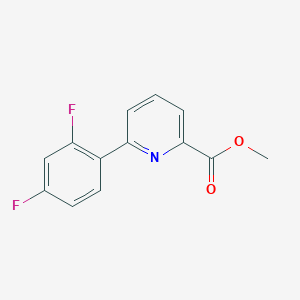
![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)
